
3,3-Difluoropentan-1-ol
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Overview
Description
3,3-Difluoropentan-1-ol is an organic compound with the molecular formula C5H10F2O. It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoropentan-1-ol can be synthesized through several methods. One common approach involves the fluorination of pentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent selectively introducing fluorine atoms at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions
Major Products Formed:
Oxidation: Formation of 3,3-difluoropentan-1-one or 3,3-difluoropentanal.
Reduction: Formation of 3,3-difluoropentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Difluoropentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.
Medicine: Fluorinated alcohols like this compound are explored for their potential as pharmaceutical intermediates and active ingredients due to their unique biological properties.
Industry: It is used in the development of specialty chemicals and advanced materials with enhanced properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3,3-Difluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 3,3-Difluoropentane
- 3,3-Difluoropentan-2-ol
- 3,3-Difluoropentanoic acid
Comparison: Compared to other similar compounds, 3,3-Difluoropentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the same carbon chain. This combination imparts distinct chemical and physical properties, such as increased polarity and reactivity, making it a versatile compound in various applications .
Biological Activity
3,3-Difluoropentan-1-ol is a fluorinated alcohol with the molecular formula C5H10F2O. Its unique structure, characterized by the presence of two fluorine atoms, has garnered interest in various fields, particularly in medicinal chemistry and antiviral research. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a pentanol backbone with two fluorine substituents at the third carbon. This configuration influences its physical and chemical properties, including solubility and reactivity. The presence of fluorine can enhance the lipophilicity and metabolic stability of compounds, making them valuable in pharmaceutical applications.
Antiviral Properties
Research has indicated that this compound serves as a precursor in the synthesis of antiviral agents. For instance, it has been utilized in the synthesis of nucleoside analogs that exhibit activity against viral infections such as HIV. A study demonstrated that derivatives synthesized from this compound displayed moderate to potent antiviral activities against HIV-1 and HBV .
Table 1: Antiviral Activity of Compounds Derived from this compound
Compound Name | Target Virus | Activity Level |
---|---|---|
d-3'-fluoro-2',3'-unsaturated nucleosides | HIV-1 | Moderate to Potent |
4-benzoyloxy-5,5-difluoropentan-1-ol | HBV | Moderate |
The mechanism by which this compound exhibits antiviral activity is believed to involve interference with viral replication processes. Molecular modeling studies have suggested that fluorine substitution alters binding affinities with viral enzymes, potentially leading to reduced viral load in infected cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler fluorinated precursors. Its derivatives have been synthesized for enhanced biological activity:
- Synthesis Route : Starting from ethyl difluoroacetate, researchers have developed various derivatives through condensation reactions with nucleobases.
- Key Intermediates : Compounds such as (2S)-5-(1,3-dioxolan)-1-benzoyloxy-3,3-difluoropentan-2-ol have been highlighted for their role in generating biologically active nucleosides .
Case Studies
Several case studies have documented the efficacy of compounds derived from this compound:
- Study on Antiviral Efficacy : A study focused on the antiviral efficacy of synthesized compounds derived from this compound demonstrated significant inhibition of HIV replication in vitro. The cytidine derivative was found to be the most potent among those tested .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the nucleoside scaffold significantly impacted antiviral activity and resistance profiles against established antiviral agents like lamivudine .
Properties
IUPAC Name |
3,3-difluoropentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDXFJGNUGCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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